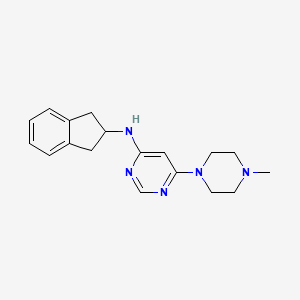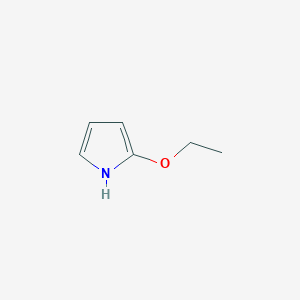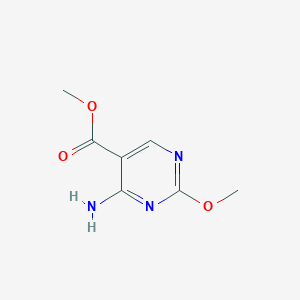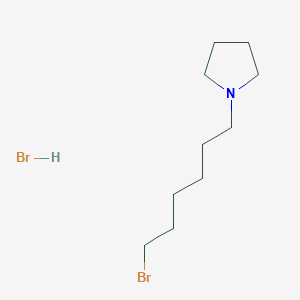
1-(6-Bromohexyl)pyrrolidine Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromohexyl)pyrrolidine Hydrobromide is a chemical compound with the molecular formula C10H21Br2N. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromine atom attached to a hexyl chain, which is further connected to a pyrrolidine ring. This structure imparts specific reactivity and functionality to the compound, making it valuable in different fields of study .
Métodos De Preparación
The synthesis of 1-(6-Bromohexyl)pyrrolidine Hydrobromide typically involves the reaction of pyrrolidine with 1,6-dibromohexane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of Pyrrolidine with 1,6-Dibromohexane: Pyrrolidine is reacted with 1,6-dibromohexane in the presence of a suitable solvent, such as acetonitrile or tetrahydrofuran. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Isolation and Purification: After the reaction is complete, the product is isolated by filtration or extraction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(6-Bromohexyl)pyrrolidine Hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(6-Bromohexyl)pyrrolidine Hydrobromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical entities and materials.
Biology: In biological research, the compound is used to study the effects of brominated compounds on biological systems. It can be used to modify biomolecules or as a probe in biochemical assays.
Medicine: The compound’s unique structure allows it to be used in medicinal chemistry for the development of new drugs or therapeutic agents. It can be used as a precursor in the synthesis of pharmacologically active compounds.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromohexyl)pyrrolidine Hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The compound can also interact with cellular pathways, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(6-Bromohexyl)pyrrolidine Hydrobromide can be compared with other similar compounds, such as:
1-(6-Chlorohexyl)pyrrolidine Hydrobromide: This compound has a chlorine atom instead of a bromine atom. The reactivity and properties of the compound may differ due to the difference in halogen atoms.
1-(6-Iodohexyl)pyrrolidine Hydrobromide: This compound contains an iodine atom. The larger size and different reactivity of iodine compared to bromine can lead to variations in the compound’s behavior.
1-(6-Fluorohexyl)pyrrolidine Hydrobromide: This compound has a fluorine atom.
The uniqueness of this compound lies in its specific reactivity and the effects imparted by the bromine atom, making it distinct from its halogenated counterparts.
Propiedades
Fórmula molecular |
C10H21Br2N |
|---|---|
Peso molecular |
315.09 g/mol |
Nombre IUPAC |
1-(6-bromohexyl)pyrrolidine;hydrobromide |
InChI |
InChI=1S/C10H20BrN.BrH/c11-7-3-1-2-4-8-12-9-5-6-10-12;/h1-10H2;1H |
Clave InChI |
ZVJQTPPMCSEDET-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCCCCBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


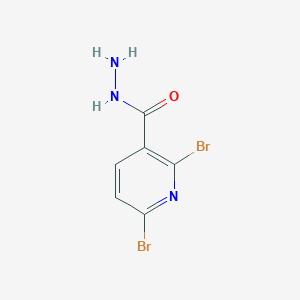

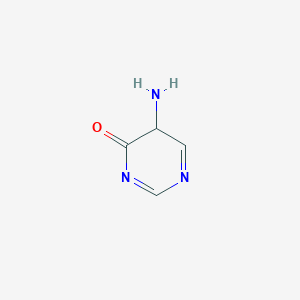
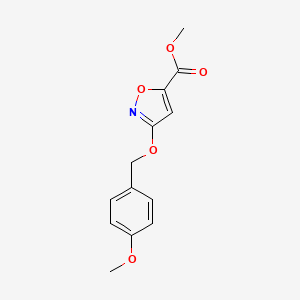

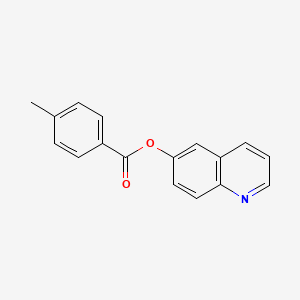
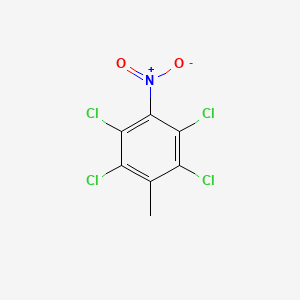
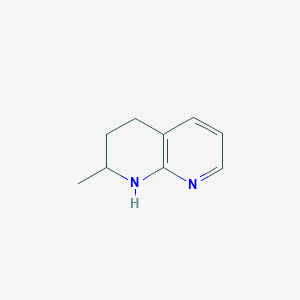
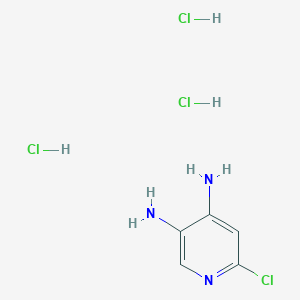
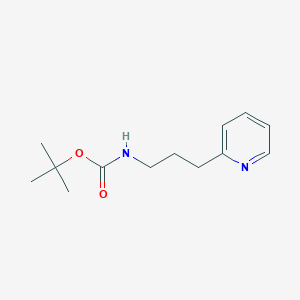
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
